4-Cyclopropyl-D-phenylalanine hydrochloride is a modified amino acid that belongs to the class of phenylalanine derivatives. It is characterized by the presence of a cyclopropyl group attached to the D-phenylalanine structure, which plays a significant role in its biological activity and potential therapeutic applications. This compound is primarily studied for its interactions with various biological systems, particularly in relation to neurotransmitter modulation.
The compound is synthesized in laboratory settings and has been the focus of research in medicinal chemistry due to its potential applications in treating neurological disorders. Its synthesis and characterization are crucial for understanding its pharmacological properties.
4-Cyclopropyl-D-phenylalanine hydrochloride can be classified under:
The synthesis of 4-Cyclopropyl-D-phenylalanine hydrochloride typically involves several steps, including:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
The molecular formula for 4-Cyclopropyl-D-phenylalanine hydrochloride is CHClNO. The structure features:
4-Cyclopropyl-D-phenylalanine hydrochloride can participate in various chemical reactions, including:
Reactivity profiles indicate that this compound can serve as a building block for more complex molecules, making it valuable in drug development.
The mechanism of action for 4-Cyclopropyl-D-phenylalanine hydrochloride primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin. It may act as an antagonist or modulator at specific receptor sites, influencing synaptic transmission.
Research indicates that compounds similar to 4-Cyclopropyl-D-phenylalanine have shown promise in altering receptor activity, which could lead to therapeutic effects in conditions such as depression or anxiety disorders.
Characterization studies often involve high-performance liquid chromatography (HPLC) for purity assessments and stability testing under different environmental conditions.
4-Cyclopropyl-D-phenylalanine hydrochloride has several potential applications:
The stereoselective synthesis of 4-cyclopropyl-D-phenylalanine derivatives demands precise chirality control to preserve the D-configuration’s pharmacological advantages. A prominent route involves asymmetric hydrogenation of dehydroamino acid precursors using chiral catalysts (e.g., Rh(I) complexes with DuPhos ligands), achieving enantiomeric excess (ee) >98% [4]. This method ensures the α-carbon’s stereointegrity while introducing the cyclopropyl moiety. Alternatively, Ni(II)-complex technology enables resolution-free synthesis by exploiting chiral auxiliaries derived from benzylproline, facilitating gram-scale production of enantiopure D-arylalanines [4]. These approaches avoid racemization and provide robust access to the D-phenylalanine scaffold essential for protease resistance and metabolic stability.
Cyclopropanation necessitates stereospecific methods to maintain the D-configuration. The Simmons–Smith reaction—using diethylzinc and diiodomethane (Et₂Zn/CH₂I₂)—converts allylic alcohol precursors to cyclopropanes with >90% diastereoselectivity [6]. Directed by hydroxyl or ether groups on the phenylalanine side chain, this reaction installs the cyclopropyl ring with retention of chirality at the α-carbon. For 4-substituted derivatives, transition metal-catalyzed cyclopropanations (e.g., Pd(0) with diazocyclopropane donors) enable C–C bond formation at the para-position without epimerization. Computational modeling confirms that steric constraints imposed by the D-α-center direct syn-facial cyclopropanation, minimizing stereochemical drift [6].
Incorporating 4-cyclopropyl-D-phenylalanine into macrocycles enhances conformational rigidity and biological stability. Thioether-bridged cyclization—linking cysteine residues to N-terminal bromoacetylated peptides—generates lariat-type structures (e.g., 5-6 residue rings) that shield the cyclopropyl group from enzymatic degradation [7]. In KOR-targeting peptide–drug conjugates, this strategy improved plasma half-life by >5-fold compared to linear analogs. Cyclization efficiency hinges on optimizing ring size and amino acid composition: hexameric rings (e.g., DNCP-β-NalA) exhibit superior conformational homogeneity and binding affinity, as validated by NMR structural analysis [7].
Table 1: Macrocyclization Approaches for 4-Cyclopropyl-D-phenylalanine Peptides
Cyclization Type | Ring Size | Stability (t₁/₂, plasma) | Key Application |
---|---|---|---|
Thioether bridge | 5 residues | 2.1 h | KOR agonists [7] |
Lactam bridge | 6 residues | 3.8 h | HIV CA inhibitors [1] |
Click chemistry | 7 residues | 4.5 h | Tumor-targeting probes [4] |
Linker engineering between the cyclopropyl group and phenylalanine core fine-tunes solubility, permeability, and target engagement. Sulfonamide-based linkers (e.g., 3-sulfamoylbenzoic acid) enhance aqueous solubility by introducing H-bond acceptors, reducing logP by 1.5 units versus alkyl chains [2]. In HIV-1 capsid inhibitors, replacing PF-74’s acetyl linker with carbamoylbenzenesulfonyl moieties improved cellular uptake 3-fold while maintaining sub-μM EC₅₀ values [2]. For peptide conjugates, PEG spacers (n=2-4) between 4-cyclopropyl-D-phenylalanine and opioid pharmacophores (e.g., β-naloxamine) balanced KOR/MOR polypharmacology and reduced CNS off-target exposure by 60% [7]. Molecular dynamics revealed that flexible linkers >10 Å enable simultaneous orthosteric binding and ECL2 engagement, which is critical for biased signaling.
The cyclopropyl ring’s stereochemistry and substituents profoundly impact target affinity. 1R,2S-cyclopropyl configurations exhibit 10-fold higher HIV-1 capsid binding than trans-isomers due to complementary van der Waals contacts with Asn⁵³ and Met⁶⁶ residues [1] [2]. Fluorination at the cyclopropyl C1 position (e.g., 3,5-difluorophenylalanine) boosted EC₅₀ against HIV-2 to 2.30 μM by enhancing hydrophobic burial in the CA hexamer pocket [1]. Conversely, bulky 3-trifluoromethyl groups induced steric clashes with KOR’s ECL2 loop, reducing affinity 8-fold [7]. Thermodynamic integration calculations correlate ring strain (∼27 kcal/mol in cyclopropane) with binding entropy; strained analogs showed slower dissociation kinetics (kₒ₆₆ = 0.02 s⁻¹) in SPR assays [1] [7].
Table 2: Impact of Cyclopropyl Substituents on Bioactivity
Substituent | Target | Affinity (EC₅₀ or Kd) | Effect vs. Unsubstituted |
---|---|---|---|
None | HIV-1 CA | 2.53 μM [1] | Baseline |
3-CF₃ | HIV-1 CA | 2.79 μM [1] | Comparable |
3,5-DiF | HIV-2 CA | 2.30 μM [1] | 4.5× improvement |
1R,2S-F | KOR | 6.2 nM [7] | 12× improvement |
All-atom molecular dynamics (MD) simulations (∼100 ns) elucidate how the cyclopropyl group modulates target binding. In HIV-1 CA hexamers, 4-cyclopropyl-D-phenylalanine adopts a T-shaped conformation with the cyclopropyl C2 atom positioned 3.4 Å from Met⁶⁶’s sulfur, enabling CH-π interactions that stabilize the PF-74 binding site [1]. Free energy perturbation (FEP) calculations quantified the hydrophobic contribution: replacing cyclopropyl with cyclobutyl increased ΔG by +2.8 kcal/mol due to suboptimal cavity packing [1]. For KOR complexes, Gaussian accelerated MD revealed that cyclopropyl rotation (τ = 180°) facilitates H-bond switching between Glu²⁰⁷ and Tyr³¹², which is crucial for Gi protein coupling. This "conformational selection" mechanism explains the 5-fold bias factor (ΔlogR ≥ 0.7) observed for β-arrestin vs. G-protein pathways [7].
The Rosetta molecular modeling suite enables de novo design of peptide–cyclopropyl conjugates by integrating three workflows:
This pipeline produced DNCP-β-NalA(1), a KOR agonist with 2.6 Å cryo-EM validation showing <0.5 Å RMSD from computational predictions. Key successes included recapitulating hydrogen bonds between the cyclopropyl ring and Val³⁰⁸/Leu³⁰⁹ and achieving picomolar affinity (Kd = 0.4 nM) [7].
Table 3: Computational Metrics for Rosetta-Designed Conjugates
Design Parameter | Value | Experimental Validation |
---|---|---|
Interface area | 780 Ų | Cryo-EM: 765 Ų [7] |
Shape complementarity (Sc) | 0.72 | Cryo-EM: 0.68 [7] |
ΔΔG binding | −18.5 kcal/mol | SPR: −17.9 kcal/mol [7] |
Cyclopropyl contact distance | 3.1 Å | Cryo-EM: 3.3 Å [7] |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0